An In-depth Technical Guide to 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry and comparative data from structurally related pyrimidine derivatives to offer valuable insights into its physicochemical properties, potential synthetic routes, and expected reactivity.
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including natural products and synthetic drugs. Its presence in the nucleobases uracil, thymine, and cytosine underscores its critical role in biological systems. In medicinal chemistry, the pyrimidine scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. The strategic functionalization of the pyrimidine ring with various substituents allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties, making it a versatile template for drug design.[1][2]
4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine (CAS Number: 1263211-72-8) is a polysubstituted pyrimidine that presents multiple reactive sites, offering a rich platform for chemical diversification and the synthesis of novel compound libraries for biological screening. The presence of two chloro substituents, one on the pyrimidine ring and one on the ethyl side chain, provides orthogonal reactivity that can be exploited for selective chemical modifications.
Physicochemical Properties
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₇H₈Cl₂N₂ | - |
| Molecular Weight | 191.06 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white solid | Based on similar chlorinated pyrimidine derivatives which are often crystalline solids at room temperature.[3] |
| Melting Point | Estimated in the range of 50-100 °C | Based on the melting points of related compounds like 4-Chloro-2-methylpyrimidine (55-59 °C).[3] The additional chloroethyl group may influence the crystal lattice and thus the melting point. |
| Boiling Point | > 200 °C (with potential decomposition) | Extrapolated from the boiling points of simpler chloropyrimidines. High boiling points are characteristic of such aromatic heterocyclic systems. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, Acetone) | The presence of the polar pyrimidine ring and chloro substituents suggests some polarity, but the overall hydrocarbon character indicates better solubility in organic solvents. |
| pKa | Estimated to be weakly basic (pKa of the protonated form ~1-2) | The pyrimidine ring nitrogen atoms are weakly basic due to the electron-withdrawing effects of the chloro and other substituents. |
| LogP | ~2.4 (Predicted) | The octanol-water partition coefficient suggests moderate lipophilicity, a common feature for drug-like molecules. |
Structure:
Caption: 2D structure of 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine.
Synthesis and Characterization
A plausible synthetic route to 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine can be devised based on established pyrimidine synthesis methodologies. A common approach involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine, followed by chlorination.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine.
Step-by-Step Protocol:
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Synthesis of the Pyrimidinone Intermediate:
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To a solution of sodium ethoxide in ethanol, add ethyl acetoacetate and 3-chloropropionamidine hydrochloride.
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Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
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Cool the reaction mixture and neutralize with an acid (e.g., acetic acid).
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The precipitated 2-(1-chloroethyl)-6-methylpyrimidin-4-ol is collected by filtration, washed with cold ethanol, and dried.
-
-
Chlorination to the Final Product:
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A mixture of the pyrimidinone intermediate and phosphorus oxychloride (POCl₃) is heated at reflux. A catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.
-
After completion, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate).
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The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine.
-
Further purification can be achieved by column chromatography or recrystallization.
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Spectroscopic Characterization (Predicted)
The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques.
¹H NMR Spectroscopy:
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Aromatic Proton (H5): A singlet is expected for the proton at the C5 position of the pyrimidine ring, likely in the range of 7.0-7.5 ppm.
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Methyl Protons (C6-CH₃): A singlet corresponding to the three protons of the methyl group at C6, expected around 2.4-2.6 ppm.
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Chloroethyl Protons (CH(Cl)CH₃): A quartet for the methine proton and a doublet for the methyl protons of the 1-chloroethyl group. The quartet would likely appear around 5.0-5.5 ppm, and the doublet around 1.8-2.0 ppm.
¹³C NMR Spectroscopy:
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Pyrimidine Ring Carbons: Four distinct signals are expected for the pyrimidine ring carbons. The carbon atoms attached to chlorine (C4) and nitrogen (C2, C6) would be deshielded and appear at lower field (typically >150 ppm). The C5 carbon would appear at a higher field.
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Methyl Carbon (C6-CH₃): A signal in the aliphatic region, around 20-25 ppm.
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Chloroethyl Carbons: Two signals for the 1-chloroethyl group, with the carbon bearing the chlorine atom being more deshielded (around 50-60 ppm) and the methyl carbon appearing at a higher field (around 20-25 ppm).
Mass Spectrometry:
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The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (190.06 g/mol for C₇H₈³⁵Cl₂N₂). The isotopic pattern of the molecular ion peak, due to the presence of two chlorine atoms, would be a characteristic feature (M⁺, M+2, M+4 peaks with a ratio of approximately 9:6:1).
Infrared (IR) Spectroscopy:
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Characteristic absorption bands for C=N and C=C stretching vibrations of the pyrimidine ring are expected in the region of 1600-1400 cm⁻¹.
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C-H stretching vibrations of the aromatic and aliphatic groups will be observed around 3100-2850 cm⁻¹.
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The C-Cl stretching vibrations would appear in the fingerprint region, typically below 800 cm⁻¹.
Chemical Properties and Reactivity
The reactivity of 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine is dictated by the presence of the electron-deficient pyrimidine ring and the two electrophilic carbon centers bearing chlorine atoms.
Nucleophilic Aromatic Substitution (SₙAr) at C4
The chlorine atom at the C4 position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution. The electron-withdrawing nature of the ring nitrogen atoms activates this position towards attack by nucleophiles.
Caption: General scheme for nucleophilic aromatic substitution at the C4 position.
Common nucleophiles that can be employed include:
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Amines: Primary and secondary amines react readily to form the corresponding 4-amino-pyrimidines.
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Alcohols/Phenols: In the presence of a base, alkoxides and phenoxides can displace the chlorine to yield 4-alkoxy- or 4-aryloxy-pyrimidines.
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Thiols: Thiolates are excellent nucleophiles and will react to form 4-thioether derivatives.
The reactivity of the C4-Cl is generally higher than that of the C2-Cl in many pyrimidine systems, offering a degree of regioselectivity in substitution reactions.
Nucleophilic Substitution at the 1-Chloroethyl Group
The chlorine atom on the ethyl side chain is an alkyl halide and will undergo nucleophilic substitution (Sₙ1 or Sₙ2) or elimination (E1 or E2) reactions, depending on the nucleophile, solvent, and reaction conditions.
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Sₙ2 Reactions: With strong, non-bulky nucleophiles, a direct displacement of the chloride ion is expected.
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Sₙ1 Reactions: The secondary nature of the carbocation that would be formed suggests that Sₙ1 reactions are also possible, particularly with weaker nucleophiles and in polar protic solvents.
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Elimination Reactions: In the presence of a strong, sterically hindered base, elimination to form the corresponding vinylpyrimidine is a likely side reaction.
The differential reactivity of the aromatic and aliphatic chlorine atoms allows for the selective functionalization of the molecule. For instance, the C4-Cl can be substituted under milder conditions, leaving the 1-chloroethyl group intact for subsequent modification.
Potential Applications in Drug Development
Given its structural features, 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The pyrimidine core is found in numerous approved drugs, including anticancer agents (e.g., Imatinib, Gefitinib), antivirals (e.g., Zidovudine), and antibacterials (e.g., Trimethoprim).
The dual reactive sites on this molecule allow for the creation of diverse chemical libraries through combinatorial chemistry approaches. By varying the nucleophiles used to displace the two chlorine atoms, a wide range of derivatives can be synthesized and screened for biological activity against various targets, such as kinases, proteases, and G-protein coupled receptors.
Safety and Handling
As with any chlorinated organic compound, 4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. While specific toxicity data is unavailable, it should be treated as a potentially hazardous substance. It is likely to be an irritant to the eyes, skin, and respiratory system.
Conclusion
4-Chloro-2-(1-chloroethyl)-6-methylpyrimidine is a promising, yet underexplored, scaffold for chemical synthesis and drug discovery. Although direct experimental data is scarce, a comprehensive understanding of its properties and reactivity can be inferred from the well-established chemistry of related pyrimidine derivatives. This guide provides a foundational understanding for researchers interested in utilizing this versatile building block for the development of novel chemical entities with potential therapeutic value. Further experimental investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted.
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